molecular formula C13H12N2O4 B2802917 (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid CAS No. 1242830-29-0

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

Katalognummer B2802917
CAS-Nummer: 1242830-29-0
Molekulargewicht: 260.249
InChI-Schlüssel: JNEWTDHEGDKFOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of bonds it contains, and its molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is used as a reactant, or reactions that it undergoes under certain conditions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as infrared spectroscopy could be used to study the types of bonds in the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activities

Research on related pyrimidine derivatives has demonstrated selective antitumor activities. The synthesis of such compounds involves complex chemical procedures that yield substances with potential against specific cancer cell lines. For instance, derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, using 5-fluorouracil-1-yl acetic acid as an intermediate, have shown selective antitumor activities. This suggests that the R-configuration of these compounds contributes significantly to their antitumor properties (Xiong Jing, 2011).

Antibacterial Activity

Some synthesized compounds, particularly those incorporating 1,4-benzoxazine analogues, have been evaluated for their antibacterial activity against a range of bacterial strains. These studies revealed that specific derivatives exhibited good activity against bacteria such as K.pneumoniae and E. faecalis. Such findings indicate the potential for developing new antibacterial agents based on the chemical structure of pyrimidine derivatives (Naveen Kadian, M. Maste, A. Bhat, 2012).

Heterocyclic Chemistry

The exploration of novel heterocyclic compounds is a significant area of application for pyrimidine derivatives. Research has yielded new chalcone dyes with hues ranging from greenish-yellow to orange, showcasing the versatility of pyrimidine-based compounds in synthesizing dyes with varied spectral characteristics and potential industrial applications (Yuh-Wen Ho, W. Yao, 2013).

Structural Studies

Detailed structural studies of uracil derivatives have provided insights into their crystal structures and molecular interactions. Such research is foundational for understanding the properties of these compounds and their potential applications in drug design and development. The supramolecular architectures involving N–H···O hydrogen bonds highlight the intricate molecular interactions that can influence the activity and specificity of pyrimidine derivatives (Wuqiang Liu et al., 2014).

Wirkmechanismus

If the compound has a biological effect, the mechanism of action would involve understanding how it interacts with biological molecules. This could involve binding to a specific protein, disrupting a cellular process, or a variety of other mechanisms .

Safety and Hazards

Safety and hazard analysis would involve understanding the risks associated with handling the compound. This could include toxicity information, flammability, and any precautions that need to be taken when handling the compound .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid involves the condensation of 4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidine-1-carboxylic acid with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield the final product.", "Starting Materials": [ "4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidine-1-carboxylic acid", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidine-1-carboxylic acid with acetic anhydride in the presence of a catalyst to yield (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetate.", "Step 2: Hydrolysis of (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetate to yield (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid." ] }

CAS-Nummer

1242830-29-0

Produktname

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

Molekularformel

C13H12N2O4

Molekulargewicht

260.249

IUPAC-Name

2-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)acetic acid

InChI

InChI=1S/C13H12N2O4/c1-9-7-11(16)14(8-12(17)18)13(19)15(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)

InChI-Schlüssel

JNEWTDHEGDKFOD-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.